Aqueous-processable polymer binder with strong mechanical and polysulfide-trapping properties for high performance of lithium–sulfur batteries†
Journal of Materials Chemistry A Pub Date: 2018-09-05 DOI: 10.1039/C8TA07194B
Abstract
Lithium–sulfur batteries (LSBs) are regarded as the next-generation high-performance energy storage devices due to their high energy density. However, the long-term use of LSBs in practical applications is limited by the shuttle effect resulting from the diffusion of lithium polysulfides (LiPS) in electrolyte. To address these challenges, a novel aqueous-processable polymer with multiple functional groups, catechol-conjugated chitosan sulfate (CCS), is developed as the binder of the sulfur cathode. The CCS binder demonstrates strong adsorption capability to trap LiPS, as evidenced by ultraviolet-visible (UV-vis) spectra and density functional theory (DFT) calculations. Its excellent mechanical and binding properties also result in stabilization of sulfur cathodes in long-term cycling. LSBs assembled with CCS exhibit remarkable improvement in cycling performance with high capacity retention of 80.14% after 400 cycles at 0.5C, and the electrodes maintain their integrity without any clear cracks. At a high rate of 2C, the LSBs can still maintain 77.30% capacity after 300 cycles with high coulombic efficiency of 99.37%. Our results provide new insights into the significance of sulfate and catechol groups in CCS binder for sulfur cathode and pave a new way for the tailoring of the chemical structures of natural polymers to realize LSBs with superior electrochemical performance.
![Graphical abstract: Aqueous-processable polymer binder with strong mechanical and polysulfide-trapping properties for high performance of lithium–sulfur batteries](http://scimg.chem960.com/usr/1/C8TA07194B.jpg)
Recommended Literature
- [1] Strong red and NIR emission in NaYF4:Yb3+,Tm3+/QDs nanoheterostructures†
- [2] Relationship between theoretical oxygen demand and photocatalytic chemical oxygen demand for specific classes of organic chemicals
- [3] The thio-adduct facilitated, enzymatic kinetic resolution of 4-hydroxycyclopentenone and 4-hydroxycyclohexenone†
- [4] Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets†
- [5] Overcharge protection of lithium-ion batteries above 4 V with a perfluorinated phenothiazine derivative†
- [6] Technical abbreviations and acronyms
- [7] Ultrasonic-assisted fabrication of F-MOFs: morphology and types of pillar-dependent sensing performance to phenolic NAC detection†
- [8] Co-Catalyzed decarbonylative alkylative esterification of styrenes with aliphatic aldehydes and hypervalent iodine(iii) reagents†
- [9] The effect of structure and texture on the breakdown pattern during mastication and impacts on in vitro starch digestibility of high fibre rye extrudates
- [10] A “pillar-free”, highly porous metalloporphyrinic framework exhibiting eclipsed porphyrin arrays†
![Journal of Materials Chemistry A](https://scimg.chem960.com/usr/1/TA010006.jpg)
Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 16478-52-7
-
CAS no.: 111900-32-4